molecular formula C49H98N2O4 B13363990 Bis(2-hexyldecyl) 6,6'-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate

Bis(2-hexyldecyl) 6,6'-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate

Cat. No.: B13363990
M. Wt: 779.3 g/mol
InChI Key: DHOBFRUSSVBVRR-UHFFFAOYSA-N
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Description

Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate is a complex organic compound with the molecular formula C49H98N2O4. This compound is known for its unique structure, which includes long alkyl chains and an amine group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate typically involves the reaction of hexanoic acid derivatives with ethyl(methyl)aminoethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including esterification and amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired outcome. The final product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.

    Reduction: The compound can also be reduced, especially at the ester groups, to form alcohols or other reduced products.

    Substitution: Substitution reactions can occur at the amine or ester groups, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.

Scientific Research Applications

Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological membranes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. The amine group can interact with various biological molecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate
  • 6,6’-((2-(dimethylamino)ethyl)azanediyl)bis(methylene)benzo[d][1,3]dioxol-5-ol

Uniqueness

What sets Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate apart from similar compounds is its specific combination of functional groups and long alkyl chains. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C49H98N2O4

Molecular Weight

779.3 g/mol

IUPAC Name

2-hexyldecyl 6-[2-[ethyl(methyl)amino]ethyl-[6-(2-hexyldecoxy)-6-oxohexyl]amino]hexanoate

InChI

InChI=1S/C49H98N2O4/c1-7-12-16-20-22-28-36-46(34-26-18-14-9-3)44-54-48(52)38-30-24-32-40-51(43-42-50(6)11-5)41-33-25-31-39-49(53)55-45-47(35-27-19-15-10-4)37-29-23-21-17-13-8-2/h46-47H,7-45H2,1-6H3

InChI Key

DHOBFRUSSVBVRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCN(C)CC

Origin of Product

United States

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